

Application Notes and Protocols: Tertiapin-Q in Isolated Cardiac Myocytes

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertiapin-Q is a synthetic, stable analog of tertiapin, a 21-amino acid peptide toxin originally isolated from European honeybee venom. It is a potent and highly selective blocker of a specific class of inwardly rectifying potassium (Kir) channels, namely the G-protein-coupled inwardly rectifying potassium channels (GIRK or Kir3.x). In the heart, these channels are the primary constituents of the acetylcholine-activated potassium current (IK,ACh), a key regulator of cardiac excitability, particularly in the atria and sinoatrial node. The activation of IK,ACh by parasympathetic stimulation (via acetylcholine release) leads to membrane hyperpolarization and a decrease in heart rate. **Tertiapin-Q**, by blocking these channels, offers a powerful tool to investigate the physiological and pathophysiological roles of IK,ACh in cardiac function and to explore its potential as a therapeutic target for conditions such as bradycardia and atrial fibrillation.

These application notes provide a comprehensive overview of the use of **Tertiapin-Q** in isolated cardiac myocytes, including its mechanism of action, protocols for cell isolation and electrophysiological recording, and quantitative data on its effects.

Mechanism of Action

Tertiapin-Q exerts its effects by physically occluding the pore of Kir3.x channels. The binding of acetylcholine (ACh) to M2 muscarinic receptors on the surface of cardiac myocytes triggers

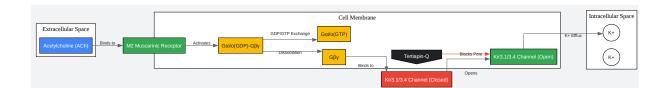


a signaling cascade that leads to the activation of IK,ACh. **Tertiapin-Q** intervenes in this pathway at the ion channel level.

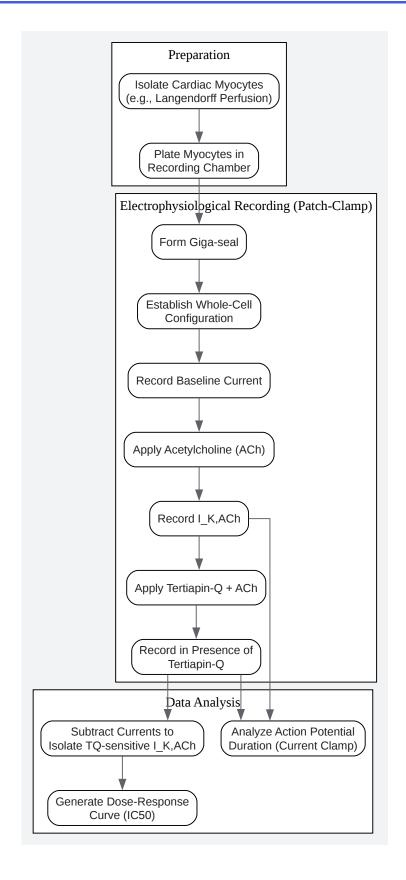
Signaling Pathway of IK,ACh Activation and Inhibition by Tertiapin-Q

The activation of the acetylcholine-activated potassium current (IK,ACh) is a classic example of a membrane-delimited signaling pathway. The process begins with the binding of acetylcholine (ACh) to the M2 muscarinic receptor, a G-protein coupled receptor (GPCR).[1][2][3] This binding event catalyzes the exchange of GDP for GTP on the α -subunit of the associated heterotrimeric G-protein (G α i/o).[1][3] The activated G α -GTP subunit and the G β y dimer then dissociate.[1][3] The liberated G β y dimer directly binds to the Kir3.1/3.4 channels, which form the pore of the IK,ACh channel, causing the channel to open and allowing potassium ions to flow out of the cell.[1][3][4] This outward potassium current hyperpolarizes the cell membrane, slowing the heart rate. **Tertiapin-Q** blocks this channel by binding to its external vestibule, thereby preventing potassium efflux and antagonizing the effects of acetylcholine.









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